![molecular formula C18H26N4O2 B5649904 (3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5649904.png)
(3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine
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Overview
Description
- Pyrrolidin-2-ones and their derivatives are considered a promising class of non-aromatic heterocyclic compounds. Their structure is found in many natural products and biologically active molecules, making them significant in medicinal chemistry (Rubtsova et al., 2020).
Synthesis Analysis
- The synthesis of related pyrrolidin-2-ones involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino 1-hydroxypropane when heated in dioxane (Rubtsova et al., 2020).
Molecular Structure Analysis
- The structure of synthesized compounds is typically confirmed using 1H NMR spectroscopy and IR spectrometry, revealing characteristic peaks and bands for various functional groups (Rubtsova et al., 2020).
Chemical Reactions and Properties
- Related compounds exhibit specific reactions based on their molecular structure, such as condensation reactions and interactions with nucleophiles (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
- The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds. For instance, X-ray crystallographic analyses provide insights into the molecular and crystal structure (Moreno-Suárez et al., 2023).
Chemical Properties Analysis
- The chemical properties are influenced by the presence of various substituents and functional groups. These properties are often elucidated through spectroscopic methods and reactivity studies (Rubtsova et al., 2020).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-11-5-7-17(24-11)15-9-22(10-16(15)19)18(23)8-6-14-12(2)20-21(4)13(14)3/h5,7,15-16H,6,8-10,19H2,1-4H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMIXJXMZAEFGJ-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2N)C(=O)CCC3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine |
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